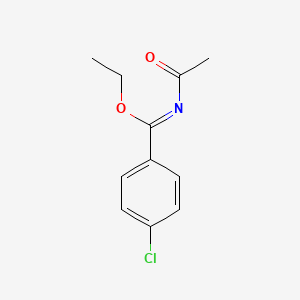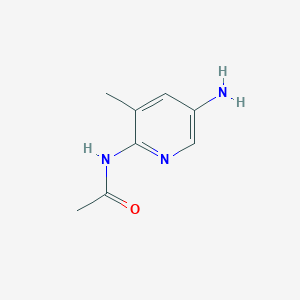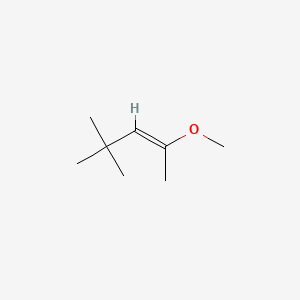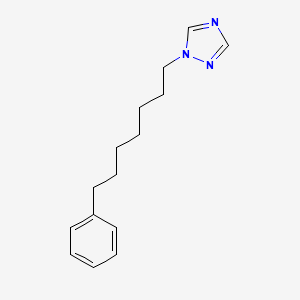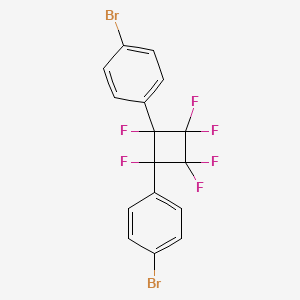
1,1'-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane core flanked by two bromobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) typically involves the following steps:
Formation of Hexafluorocyclobutane Core: The hexafluorocyclobutane core can be synthesized through the reaction of tetrafluoroethylene with a suitable halogenating agent, such as chlorine or bromine, under controlled conditions.
Attachment of Bromobenzene Groups: The bromobenzene groups are introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is investigated for potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways The hexafluorocyclobutane core provides stability and rigidity, while the bromobenzene groups can participate in various chemical interactions
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-1,2,3,3,4,4-Hexafluorocyclobutane: Similar in structure but with chlorine atoms instead of bromine.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains a hexafluoropropane core with aniline groups.
4,4’-(Hexafluoroisopropylidene)dibenzoic acid: Features a hexafluoroisopropylidene core with benzoic acid groups.
Uniqueness
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is unique due to its combination of a hexafluorocyclobutane core and bromobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
918409-60-6 |
|---|---|
Fórmula molecular |
C16H8Br2F6 |
Peso molecular |
474.03 g/mol |
Nombre IUPAC |
1-bromo-4-[2-(4-bromophenyl)-1,2,3,3,4,4-hexafluorocyclobutyl]benzene |
InChI |
InChI=1S/C16H8Br2F6/c17-11-5-1-9(2-6-11)13(19)14(20,16(23,24)15(13,21)22)10-3-7-12(18)8-4-10/h1-8H |
Clave InChI |
PTHWBGWGLNJPEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C(C(C2(F)F)(F)F)(C3=CC=C(C=C3)Br)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


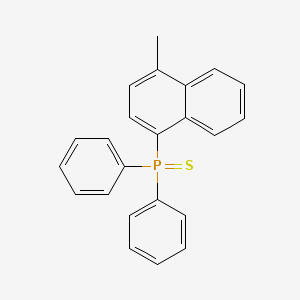
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
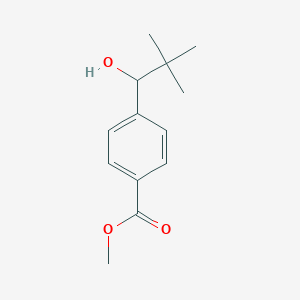
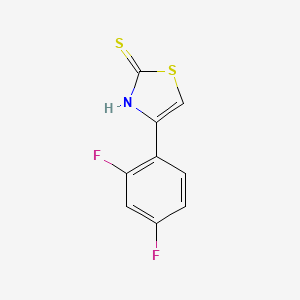

![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
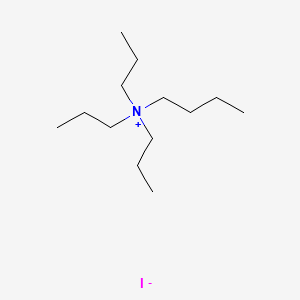
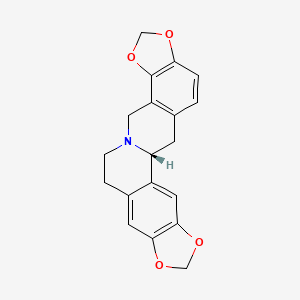
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
